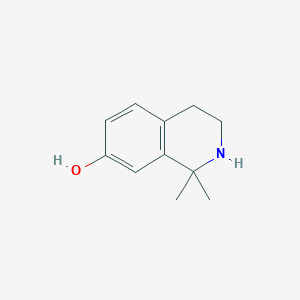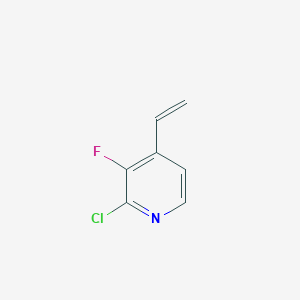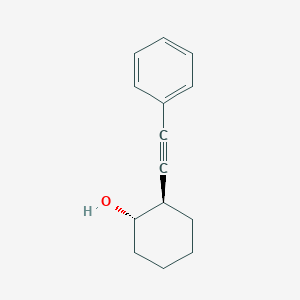
(1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a phenylethynyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and phenylacetylene.
Formation of the Cyclohexane Ring: Cyclohexanone undergoes a reaction with phenylacetylene in the presence of a suitable catalyst, such as a palladium complex, to form the phenylethynyl-substituted cyclohexane.
Reduction: The resulting compound is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to introduce the hydroxyl group at the desired position, yielding this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo further reduction to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The phenylethynyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohol derivatives
Substitution: Various substituted phenylethynyl-cyclohexanols
Scientific Research Applications
(1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenylethynyl moiety play crucial roles in its binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(1R,2S)-2-(2-phenylethynyl)cyclohexan-1-ol: The enantiomer of the compound with similar structural features but different stereochemistry.
2-phenylethynylcyclohexanol: A compound with a similar structure but lacking the specific stereochemistry.
Phenylethynylcyclohexane: A compound with a similar phenylethynyl group but without the hydroxyl group.
Uniqueness: (1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both the phenylethynyl group and the hydroxyl group in a defined chiral configuration makes it a valuable compound for various applications.
Properties
Molecular Formula |
C14H16O |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
(1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H16O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-3,6-7,13-15H,4-5,8-9H2/t13-,14+/m1/s1 |
InChI Key |
LRCKFGSKDQTZAQ-KGLIPLIRSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C#CC2=CC=CC=C2)O |
Canonical SMILES |
C1CCC(C(C1)C#CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


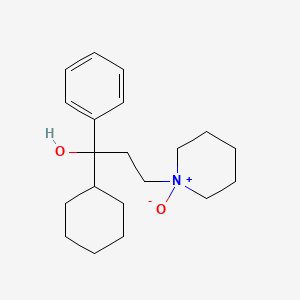
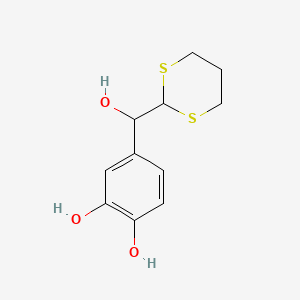
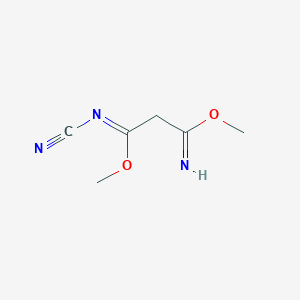
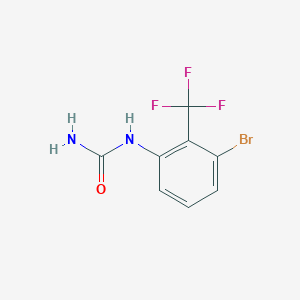

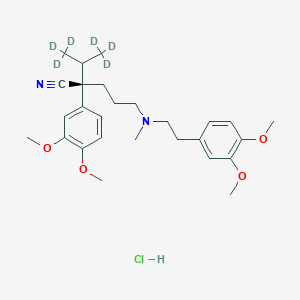



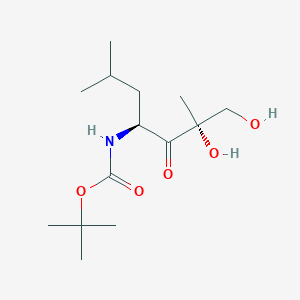
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13434688.png)

